molecular formula C12H21NO3 B2559324 tert-Butyl 3-formylazepane-1-carboxylate CAS No. 1440961-03-4

tert-Butyl 3-formylazepane-1-carboxylate

Cat. No.: B2559324
CAS No.: 1440961-03-4
M. Wt: 227.304
InChI Key: UQFCEVAYWBVYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-formylazepane-1-carboxylate: is an organic compound with the molecular formula C12H21NO3. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Scientific Research Applications

Chemistry: : tert-Butyl 3-formylazepane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs.

Biology: : In biological research, this compound can be used to study the effects of azepane derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: : The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry: : In the chemical industry, this compound can be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which signify that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and formylating agents. One common method includes the following steps:

    Protection of the amine group: The azepane is reacted with tert-butyl chloroformate to protect the amine group, forming tert-butyl azepane-1-carboxylate.

    Formylation: The protected azepane is then subjected to formylation using formylating agents such as formic acid or formic acid derivatives to introduce the formyl group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-formylazepane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted azepane derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 3-formylazepane-1-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its formyl and tert-butyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

    tert-Butyl 3-hydroxyazepane-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

    tert-Butyl 3-aminoazepane-1-carboxylate: Contains an amino group at the 3-position.

    tert-Butyl 3-methylazepane-1-carboxylate: Has a methyl group at the 3-position.

Uniqueness: tert-Butyl 3-formylazepane-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-formylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFCEVAYWBVYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.